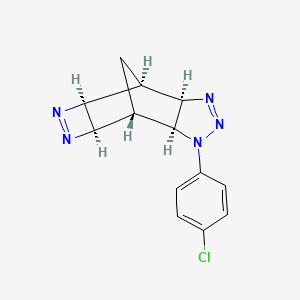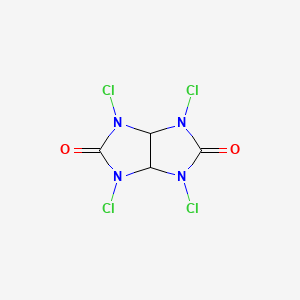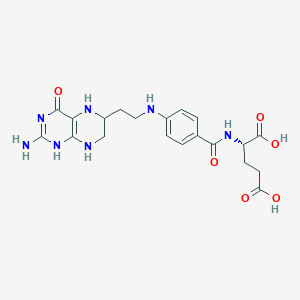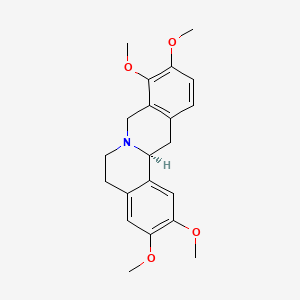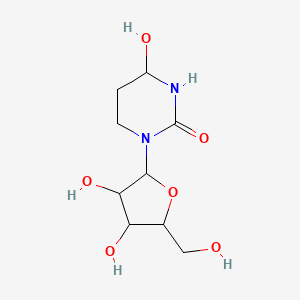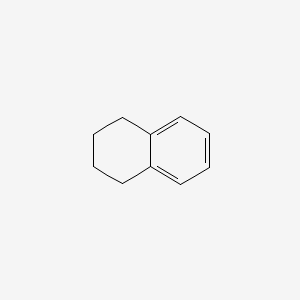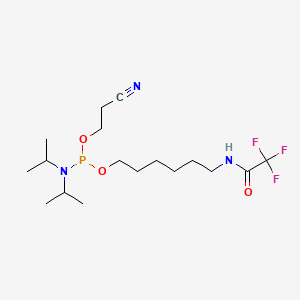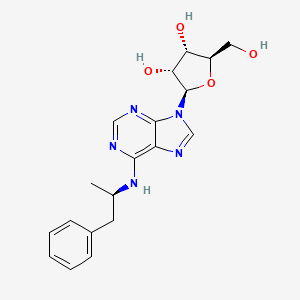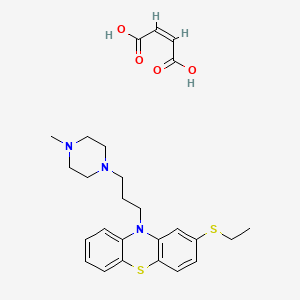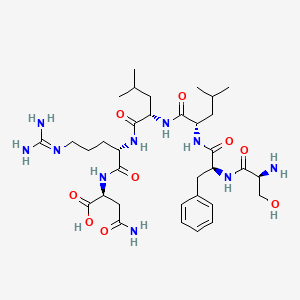
Ser-Phe-Leu-Leu-Arg-Asn
描述
“Ser-Phe-Leu-Leu-Arg-Asn” is a hexapeptide, which is a peptide consisting of six amino acids . It is also known as Thrombin Receptor Activator Peptide 6 (TRAP-6), and it has been found to protect astrocytes from cell death associated with hypoglycemia .
Molecular Structure Analysis
The molecular structure of “Ser-Phe-Leu-Leu-Arg-Asn” is determined by the sequence of its amino acids and the peptide bonds that link them together. The linear formula of this peptide is C34H57N11O8 . Its molecular weight is 747.89 (free base basis) .
Physical And Chemical Properties Analysis
The peptide “Ser-Phe-Leu-Leu-Arg-Asn” is a white, lyophilized powder . It is stable under standard conditions and should be stored at -20°C .
科学研究应用
磷蛋白结构与功能
磷蛋白是心脏肌浆网调节蛋白,对心脏肌肉功能至关重要。它通过cAMP-和Ca2+/钙调蛋白依赖性蛋白激酶的磷酸化而发生变化。序列分析确定了其结构,揭示了其在心脏肌肉收缩中的调节作用 (Simmerman et al., 1986)。
凝血酶受体配体
含有Ser-Phe-Leu-Leu-Arg-Asn序列的N末端凝血酶受体肽激活凝血酶受体,在血液凝固中至关重要。对其结构的研究导致了更强效激动剂的开发,推动了我们对受体激活机制的理解 (Feng et al., 1995)。
红细胞阴离子转运蛋白
这种蛋白在红细胞中的阴离子交换中发挥着重要作用。已确定了其部分氨基酸序列和构象,为阴离子交换机制及其在细胞稳态中的重要性提供了见解 (Brock et al., 1983)。
昆虫中的神经肽活性
研究了环状吡咯肽的结构和构象,这是昆虫神经肽的类似序列。这些神经肽与Ser-Phe-Leu-Leu-Arg-Asn类似的序列在昆虫肌肉活动和其他生物过程中发挥作用 (Nachman et al., 1991)。
肿瘤研究中的血管生成素
从人类肿瘤中分离的血管生成素的研究揭示了其在肿瘤血管生成中的作用。了解其氨基酸序列,包括类似序列,有助于癌症治疗的发展 (Strydom et al., 1985)。
蛋白激酶对底物的识别
对Ca2+/钙调蛋白依赖性激酶Ia的研究揭示了特定氨基酸序列如Ser-Phe-Leu-Leu-Arg-Asn如何被这种激酶识别,这对于理解细胞信号传导至关重要 (Lee et al., 1994)。
肌肉中的肌酸腺苷激酶
已阐明了骨骼肌中肌酸腺苷激酶的主要结构,为肌肉代谢和能量调节提供了见解 (Heil et al., 1974)。
烟碱性胆碱受体
对类似Ser-Phe-Leu-Leu-Arg-Asn序列的烟碱性胆碱受体片段的研究揭示了其在形成离子通道中的作用,对于理解神经信号传输至关重要 (Oiki et al., 1988)。
凝血酶受体激动剂肽
对凝血酶受体激动剂肽的构象分析提供了循环生物活性构象的证据,这对于开发新的治疗药物至关重要 (Matsoukas et al., 1997)。
糖原合成酶磷酸化
对糖原合成酶激酶-3的研究为糖原合成的调节提供了见解,这是能量代谢中的关键过程 (Rylatt et al., 1980)。
作用机制
Target of Action
TRAP-6, also known as Thrombin Receptor Activator Peptide 6, is a synthetic peptide fragment that mimics the actions of thrombin in inducing platelet aggregation . It is a selective agonist for the Protease Activated Receptor 1 (PAR1) and shows no activity at PAR4 . PAR1 is a key receptor on the surface of platelets .
Mode of Action
TRAP-6 interacts with specific receptors on the surface of platelets, initiating a cascade of biochemical signals that lead to platelet aggregation . The mechanism of action behind TRAP-6 aggregation is complex and multifaceted. It involves the activation of intracellular signaling pathways, which ultimately result in the rearrangement and clustering of target molecules .
Biochemical Pathways
The activation of intracellular signaling pathways by TRAP-6 leads to the rearrangement and clustering of target molecules . This aggregation process allows scientists to study the spatial distribution and dynamics of molecules within platelets, shedding light on their roles in various biological processes .
Result of Action
The primary result of TRAP-6 action is the aggregation of platelets . This aggregation can be visualized and quantified using advanced analytical techniques, providing researchers with valuable information about platelet behavior and function . The aggregation process also allows scientists to study the spatial distribution and dynamics of molecules within platelets .
Action Environment
The action of TRAP-6 can be influenced by various environmental factors. For instance, the presence of certain anti-platelet drugs can affect the efficacy of TRAP-6 Additionally, the physiological environment, such as the presence of other signaling molecules, can also impact the action of TRAP-6
属性
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOWCONESKMDW-FRSCJGFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431405 | |
| Record name | TRAP-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ser-Phe-Leu-Leu-Arg-Asn | |
CAS RN |
141136-83-6 | |
| Record name | TRAP-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of SFLLRN, and how does this interaction lead to cellular responses?
A1: SFLLRN primarily targets PAR-1, a G protein-coupled receptor found on various cells, including platelets, endothelial cells, and smooth muscle cells. [] Upon binding to PAR-1, SFLLRN triggers a conformational change that initiates intracellular signaling cascades. [] This activation leads to various cellular responses, such as platelet aggregation, granule secretion, and changes in vascular tone. [, , ]
Q2: What are the key downstream signaling pathways activated by SFLLRN?
A2: SFLLRN binding to PAR-1 activates multiple signaling pathways, primarily through G proteins Gαq, Gα12/13, and Gαi. [] These pathways involve the activation of phospholipase C (PLC), protein kinase C (PKC), and Rho kinase, ultimately leading to various cellular responses. [, , ]
Q3: How does the cellular response to SFLLRN differ from that of thrombin, the natural activator of PAR-1?
A3: While both SFLLRN and thrombin activate PAR-1, they elicit distinct responses. SFLLRN generally induces a transient activation of PAR-1 and a less sustained elevation of intracellular calcium compared to thrombin. [, ] This difference is attributed to the prolonged presence of the tethered ligand generated by thrombin cleavage, leading to sustained signaling. []
Q4: Does SFLLRN activate other protease-activated receptors (PARs) besides PAR-1?
A4: Research suggests that SFLLRN exhibits higher selectivity for PAR-1 over other PARs. [] Studies have shown that while SFLLRN activates PAR-1 at low micromolar concentrations, it only weakly activates PAR-2 at significantly higher concentrations. [, ] Additionally, specific peptides for PAR-2, such as SLIGRL, elicit distinct responses compared to SFLLRN, further supporting the selectivity of SFLLRN for PAR-1. []
Q5: What is the molecular formula and molecular weight of SFLLRN?
A5: The molecular formula of SFLLRN is C30H46N8O7. Its molecular weight is 622.74 g/mol.
Q6: What are the key structural features of SFLLRN contributing to its activity?
A6: The N-terminal serine residue and the Phe-Leu-Leu sequence are crucial for the binding affinity and activation of PAR-1. [] Modifications in this region can significantly impact its potency and selectivity. []
Q7: Is SFLLRN a catalytic agent, or does it act through a different mechanism?
A7: SFLLRN is not a catalytic agent. It functions as a ligand that binds to PAR-1, mimicking the action of the tethered ligand generated by thrombin cleavage. [] This binding event triggers conformational changes in the receptor, leading to downstream signaling events. []
Q8: How do modifications to the SFLLRN structure affect its activity and selectivity for PAR-1?
A8: Studies have shown that alterations in the N-terminal region of SFLLRN significantly impact its potency and selectivity. [, ] For instance, substituting the N-terminal serine with other amino acids or modifying the Phe-Leu-Leu sequence can diminish its ability to activate PAR-1. [] Conversely, certain modifications have resulted in analogs with enhanced potency or prolonged duration of action. []
Q9: What is known about the stability of SFLLRN in various solutions or formulations?
A9: SFLLRN, being a peptide, can be susceptible to degradation by enzymes like aminopeptidases present in biological fluids. [] Studies have shown that its stability can be enhanced by incorporating enzyme inhibitors like amastatin in experimental setups. []
Q10: What in vitro assays are commonly used to study the activity of SFLLRN?
A10: Common in vitro assays used to assess SFLLRN activity include: * Platelet aggregation assays: Measure the aggregation response of platelets to SFLLRN stimulation, typically using light transmission aggregometry. [, , ]* Platelet granule secretion assays: Quantify the release of specific markers from platelet granules, such as P-selectin (CD62P) from α-granules or ATP/ADP from dense granules, upon SFLLRN stimulation. [, , ]* Calcium mobilization assays: Monitor changes in intracellular calcium levels in cells loaded with fluorescent calcium indicators like Fura-2 upon SFLLRN stimulation. [, ]* Inositol phosphate accumulation assays: Measure the production of inositol phosphates, a downstream product of PLC activation, in response to SFLLRN stimulation. [, ]
Q11: What animal models have been used to study the effects of SFLLRN?
A11: Various animal models have been employed to investigate the in vivo effects of SFLLRN, including: * Mouse models of thrombosis: SFLLRN has been used to induce thrombus formation in mice, often following laser-induced injury of arterioles. These models allow for real-time visualization and quantification of thrombus formation using intravital microscopy. []* Rat models of cardiovascular function: SFLLRN has been administered to rats to assess its impact on blood pressure, heart rate, and vascular reactivity. These studies provide insights into the cardiovascular effects of PAR-1 activation in vivo. [, ]
Q12: Are there known mechanisms of resistance to SFLLRN or other PAR-1 agonists?
A12: While specific resistance mechanisms to SFLLRN have not been extensively reported, prolonged exposure to PAR-1 agonists can lead to receptor desensitization, a process where the receptor becomes less responsive to stimulation. [, ] This desensitization can involve receptor phosphorylation, internalization, and/or downregulation.
Q13: What analytical methods are commonly employed to characterize and quantify SFLLRN?
A13: Common analytical techniques used for SFLLRN characterization and quantification include: * High-performance liquid chromatography (HPLC): Used to separate, identify, and quantify SFLLRN in complex mixtures, often coupled with UV or mass spectrometry detection. []* Mass spectrometry (MS): Provides precise mass measurements, enabling the identification and characterization of SFLLRN and its potential degradation products.
Q14: What are some historical milestones in the research of SFLLRN and PAR-1 activation?
A14: * Discovery of the tethered ligand mechanism: A key milestone was the elucidation of the unique activation mechanism of PAR-1, where thrombin cleavage unveils a tethered ligand within the receptor's N-terminus, leading to its activation. []* Identification of SFLLRN as a PAR-1 agonist: The discovery of SFLLRN as a peptide mimicking the tethered ligand sequence and potently activating PAR-1 significantly advanced the understanding of this receptor. [, ]* Development of selective PAR-1 antagonists: The development of selective antagonists for PAR-1, such as RWJ-56110, has allowed for a more precise dissection of the specific roles of PAR-1 in various physiological and pathological processes. []
Q15: What are some examples of cross-disciplinary research involving SFLLRN and PAR-1?
A15: Research on SFLLRN and PAR-1 activation has fostered collaborations across various disciplines, including: * Hematology and Thrombosis: SFLLRN is extensively used in platelet research to study platelet function, thrombus formation, and the role of PAR-1 in bleeding disorders. [, , ]* Cardiovascular Research: SFLLRN has been instrumental in investigating the role of PAR-1 in regulating vascular tone, blood pressure, and cardiac function. [, , ]* Immunology and Inflammation: Studies utilizing SFLLRN have shed light on the involvement of PAR-1 in inflammatory responses, immune cell recruitment, and the pathogenesis of inflammatory diseases. [, ]* Oncology: Research on PAR-1, including the use of SFLLRN, has explored the role of this receptor in tumor growth, angiogenesis, and metastasis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



